Orthogonal Stability: Poc vs. Boc in Acidic Conditions
The propargyloxycarbonyl (Poc) group demonstrates stability to neat trifluoroacetic acid (TFA), a key differentiator from the widely used tert-butyloxycarbonyl (Boc) protecting group which is rapidly cleaved under these conditions [1]. This stability enables the use of Poc-Cystamine in solid-phase peptide synthesis where Boc groups on other residues can be selectively removed without affecting the Poc handle.
| Evidence Dimension | Stability to Neat TFA |
|---|---|
| Target Compound Data | Stable (no cleavage) |
| Comparator Or Baseline | Boc protecting group: Cleaved rapidly |
| Quantified Difference | Qualitative difference: Stable vs. Cleaved |
| Conditions | Neat TFA at ambient temperature |
Why This Matters
This orthogonal stability allows for complex, multi-step conjugation sequences that are unfeasible with Boc-protected cystamine analogs, reducing synthetic steps and improving overall yield.
- [1] Fukase Y, Fukase K, Kusumoto S. Propargyloxycarbonyl and propargyl groups for novel protection of amino, hydroxy, and carboxy functions. Tetrahedron Letters. 1999;40(6):1169-1170. View Source
